N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide
Description
Properties
IUPAC Name |
N-[3-methyl-4-[2-(4-pyridin-4-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-14-11-18(23-15(2)25)3-4-19(14)28(26,27)22-9-10-24-13-17(12-21-24)16-5-7-20-8-6-16/h3-8,11-13,22H,9-10H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQVSEINWVYULHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and pathogenesis of diseases when mutated.
Mode of Action
Similar compounds have been found to bind to an inactive abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions. This binding could potentially inhibit the activity of the enzyme, thereby disrupting the signal transduction cascades it regulates.
Biological Activity
N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature on its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is , characterized by its unique structure that includes a sulfamoyl group, a pyridine moiety, and a pyrazole ring. These structural features are believed to contribute to its biological activities.
Research indicates that this compound exhibits antimicrobial properties through various mechanisms:
- Inhibition of Protein Synthesis : The compound has shown to disrupt bacterial protein synthesis pathways, leading to cell death.
- Nucleic Acid Synthesis Inhibition : It interferes with nucleic acid production, further contributing to its bactericidal effects.
- Biofilm Disruption : This compound has demonstrated significant activity against biofilms formed by pathogenic bacteria, which are often resistant to conventional treatments.
Antimicrobial Activity
The compound has been evaluated for its efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:
| Bacterial Strain | MIC (µg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |
| Enterococcus faecalis | 62.5 - 125 | Antienterococcal |
| Escherichia coli | 31.108 - 124.432 | Antibiofilm |
| Pseudomonas aeruginosa | 62.216 - 248.863 | Antibiofilm |
These results suggest that this compound possesses significant antibacterial activity, particularly against multidrug-resistant strains.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound in clinical applications:
- Antibiofilm Activity : A study demonstrated that the compound effectively disrupted biofilms formed by Staphylococcus aureus and Pseudomonas aeruginosa, with biofilm inhibition concentrations (MBIC) significantly lower than those required for planktonic cells .
- Quorum Sensing Inhibition : Research has shown that it can inhibit quorum sensing in bacteria, which is crucial for biofilm formation and virulence . This dual action not only reduces bacterial load but also prevents future infections.
- Synergistic Effects : In combination therapies with other antibiotics, this compound has exhibited synergistic effects, enhancing the efficacy of existing treatments against resistant strains .
Comparison with Similar Compounds
Research Findings and Implications
- Bioactivity : Pyridin-4-yl-pyrazole analogs (e.g., ) show kinase inhibition, suggesting the target compound may share similar targets. However, substituents like 3-methylphenylacetamide could reduce off-target effects compared to chloro-methoxyphenyl derivatives .
- Solubility : The ethylsulfamoyl linker in the target compound likely improves aqueous solubility over bulky alkyl-substituted analogs () .
- Synthetic Accessibility: The target’s structure avoids complex chiral centers (cf. ) and multi-step Paal-Knorr condensations (cf. ), enhancing scalability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
